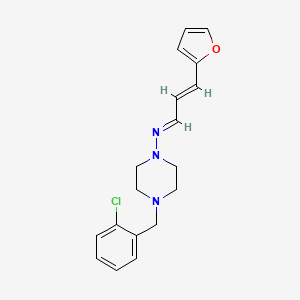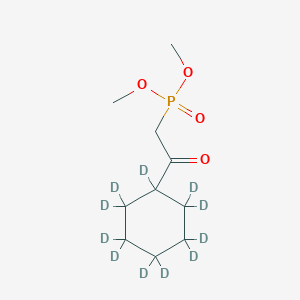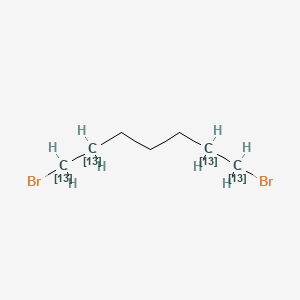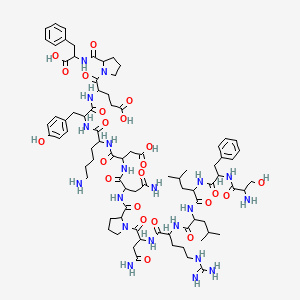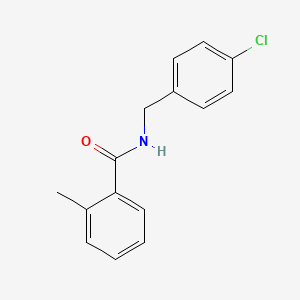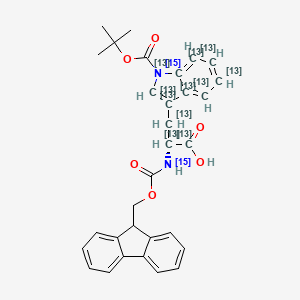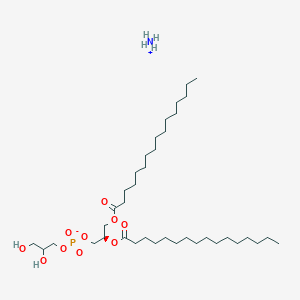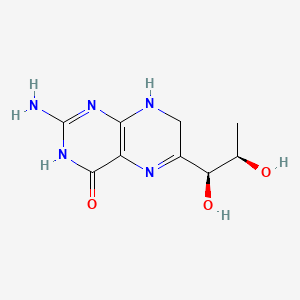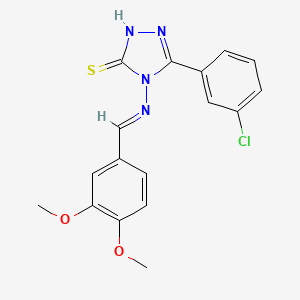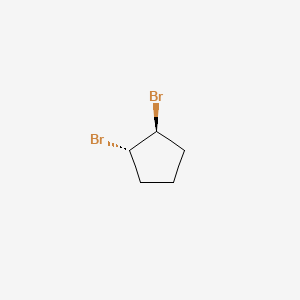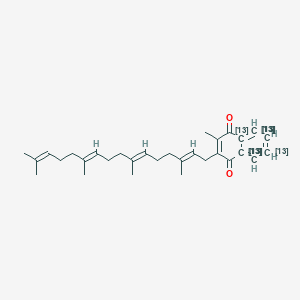
Menaquinone-4-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menaquinone-4-13C6, also known as Vitamin K2 (MK-4)-13C6, is a stable isotope-labeled form of Menaquinone-4. This compound is a type of Vitamin K, which is essential for various biological functions, including blood coagulation and bone metabolism. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for research purposes, particularly in metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-4-13C6 involves the incorporation of carbon-13 isotopes into the Menaquinone-4 structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled isoprenoid units, which are then coupled with a naphthoquinone ring to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce Menaquinone-4, which is then purified and labeled with carbon-13 isotopes. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Menaquinone-4-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.
Substitution: Various substitution reactions can occur at the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Menaquinone epoxides.
Reduction: Menaquinol.
Substitution: Various substituted menaquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Menaquinone-4-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving Vitamin K.
Biology: Helps in studying the role of Vitamin K in cellular processes and its interaction with other biomolecules.
Medicine: Used in research related to blood coagulation disorders, bone health, and cardiovascular diseases.
Industry: Employed in the development of dietary supplements and pharmaceuticals
Wirkmechanismus
Menaquinone-4-13C6 exerts its effects through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in Vitamin K-dependent proteins, converting them into γ-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the calcium-binding properties of these proteins, which are crucial for blood coagulation and bone metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menaquinone-7 (Vitamin K2 (MK-7)): Another form of Vitamin K2 with a longer isoprenoid side chain.
Phylloquinone (Vitamin K1): A form of Vitamin K found in plants, with a different side chain structure.
Menadione (Vitamin K3): A synthetic form of Vitamin K without a side chain.
Uniqueness
Menaquinone-4-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. Unlike other forms of Vitamin K, the carbon-13 labeling allows for precise tracking and quantification in metabolic studies, providing deeper insights into the biochemical pathways and mechanisms involving Vitamin K .
Eigenschaften
Molekularformel |
C31H40O2 |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i7+1,8+1,18+1,19+1,28+1,29+1 |
InChI-Schlüssel |
DKHGMERMDICWDU-REGRVCIBSA-N |
Isomerische SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


